![molecular formula C25H26N4O4S B2489767 3-(2-((6-苄基-4-氧代-3,4,5,6,7,8-六氢吡啶并[4,3-d]嘧啶-2-基)硫代)乙酰氨基)苯甲酸乙酯 CAS No. 1111142-35-8](/img/structure/B2489767.png)

3-(2-((6-苄基-4-氧代-3,4,5,6,7,8-六氢吡啶并[4,3-d]嘧啶-2-基)硫代)乙酰氨基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

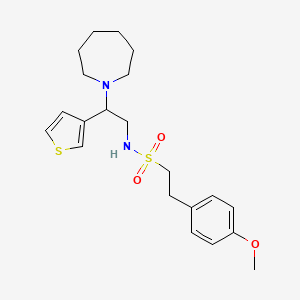

The synthesis of complex heterocyclic systems, such as pyrido[4,3-d]pyrimidin-2-yl derivatives, involves multi-step reactions starting from acetoacetic esters to yield various protected and unprotected forms. For example, Lovro Selič et al. (1997) demonstrated the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones through a three-step process from corresponding acetoacetic esters, highlighting the synthetic versatility of pyrimidinone derivatives (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

El-Azab et al. (2016) conducted a comprehensive FT-IR, FT-Raman, and molecular docking study on a closely related compound, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, revealing insights into its molecular stability, charge delocalization, and potential biological activity through inhibitor binding affinity analysis (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Chemical Reactions and Properties

Gangjee et al. (2009) synthesized dual inhibitors based on the thieno[2,3-d]pyrimidine scaffold, demonstrating the reactivity and potential pharmacological applications of compounds within this class. The study highlighted the synthetic approach to obtaining compounds with significant inhibition against enzymes like thymidylate synthase and dihydrofolate reductase, showcasing the chemical reactivity and functionalization capacity of these heterocyclic systems (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Physical Properties Analysis

The study by El-Lateef et al. (2019) on Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate explored the corrosion inhibition performance on carbon steel in acidic environments. This work provides valuable insights into the physical properties of pyrimidin-4-yl derivatives, such as their application in corrosion inhibition, demonstrating the compounds' surface interaction capabilities and potential for protective coatings (El-Lateef, Abdallah, & Ahmed, 2019).

Chemical Properties Analysis

The synthesis and characterization of similar compounds, such as ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, reveal detailed chemical properties, including reactivity towards specific reagents and conditions for achieving desired transformations. N. H. Al-Said and Ayat M. Al-Sghair (2013) described a route involving condensation and reduction steps, underscoring the chemical versatility and reactivity of these compounds (Al-Said & Al-Sghair, 2013).

科学研究应用

- 应用: 研究人员已探索唾液酸残基在重组和天然尿液 EPO 的等电点谱中的作用。通过研究这些谱图,他们可以区分天然和重组 EPO。识别无唾液酸-促红细胞生成素分子的特异性抗体对于该分析至关重要 .

- 发现: 初步结果表明,除了唾液酸,其他未识别的残基也导致天然 EPO 更酸性的性质。脱唾液酸化会导致不同的等电点模式,从而可以检测到重组 EPO。正在考虑开发一种基于无唾液酸模式 EPO 的确认测试 .

重组促红细胞生成素 (rHuEPO) 的反兴奋剂控制

EPO 同种型的结构研究

作用机制

未来方向

属性

IUPAC Name |

ethyl 3-[[2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4S/c1-2-33-24(32)18-9-6-10-19(13-18)26-22(30)16-34-25-27-21-11-12-29(15-20(21)23(31)28-25)14-17-7-4-3-5-8-17/h3-10,13H,2,11-12,14-16H2,1H3,(H,26,30)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVQZFUHARPAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)

![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)

![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)

![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)

![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)